molecular formula C6I4S2 B1621791 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene CAS No. 883107-42-4

2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene

Cat. No. B1621791
CAS RN: 883107-42-4
M. Wt: 643.8 g/mol
InChI Key: AGXPJITWRHKFFT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene is a heterocyclic compound with a stable and electron-rich structure. It belongs to the class of thienothiophenes (TTs), which are annulated rings formed by two thiophene rings. These molecules exhibit intriguing properties due to their planar system and find applications in various fields, including pharmaceuticals and optoelectronics .


Synthesis Analysis

Several synthetic strategies have been employed to obtain derivatives of thienothiophenes. Researchers have explored different isomeric forms of thienothiophene, including 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene. These methodologies have been reported over the past seven years (2016–2022). The synthesis of these compounds involves intricate chemical transformations, and understanding these methods is crucial for further exploration .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene consists of four iodine atoms (I) attached to the thiophene ring. The arrangement of these iodine atoms influences the compound’s reactivity and properties. The regioisomer Thieno[3,2-b]thiophene is characterized by the orientation of the two sulfur atoms in both rings (Fig. 1) .

properties

IUPAC Name

2,3,5,6-tetraiodothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6I4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXPJITWRHKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(S1)I)I)SC(=C2I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6I4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376302
Record name 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883107-42-4
Record name 2,3,5,6-Tetraiodothieno[3,2-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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